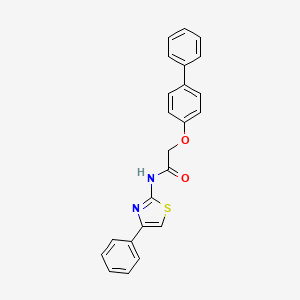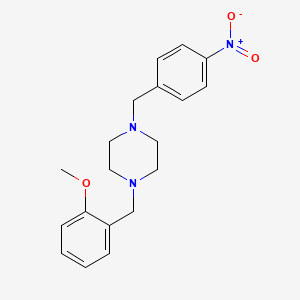
3-(4-benzoyl-1-piperazinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzoyl-1-piperazinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, commonly known as BP-897, is a compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders. In
Mechanism of Action
BP-897 acts as a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that has been implicated in drug addiction, Parkinson's disease, and schizophrenia. By blocking the activity of this receptor, BP-897 reduces the release of dopamine in the brain, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release, BP-897 has been found to have other biochemical and physiological effects. For example, BP-897 has been shown to increase the release of acetylcholine in the brain, which may contribute to its antipsychotic effects. Additionally, BP-897 has been found to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of BP-897 is its selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation of BP-897 is its poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several potential future directions for research on BP-897. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential. Additionally, researchers may investigate the use of BP-897 in combination with other drugs for the treatment of neurological disorders. Finally, studies may focus on the long-term effects of BP-897 on brain function and behavior, as well as its potential for use in humans.
In conclusion, BP-897 is a compound that has shown promise for the treatment of various neurological disorders. Its unique mechanism of action and selective targeting of the dopamine D3 receptor make it a valuable tool for scientific research. Further studies are needed to fully understand the potential of BP-897 for therapeutic use, and to develop more effective treatments for neurological disorders.
Synthesis Methods
The synthesis of BP-897 involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 2-phenylethylamine, followed by cyclization with phosgene. This method was first reported in 1994 by researchers at Bristol-Myers Squibb, and has since been modified and optimized by various research groups.
Scientific Research Applications
BP-897 has been studied extensively for its potential therapeutic applications in various neurological disorders, including drug addiction, Parkinson's disease, and schizophrenia. In preclinical studies, BP-897 has been found to reduce drug-seeking behavior in rodents, suggesting its potential as a treatment for addiction. Additionally, BP-897 has been shown to improve motor function in animal models of Parkinson's disease, and to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-21-17-20(23(29)26(21)12-11-18-7-3-1-4-8-18)24-13-15-25(16-14-24)22(28)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQZAMARVHFGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5193786.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B5193825.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5193828.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5193831.png)
![dimethyl 5-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}isophthalate](/img/structure/B5193842.png)
![4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5193855.png)

![4-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5193877.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5193881.png)
